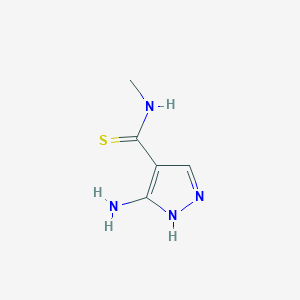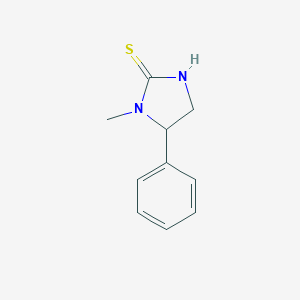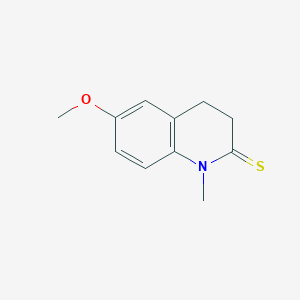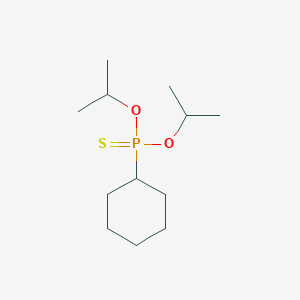
o,o-Diisopropyl cyclohexylphosphonothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O,O-Diisopropyl cyclohexylphosphonothioate, commonly referred to as Diisopropyl fluorophosphate (DFP), is an organophosphate compound that has been widely studied for its potential use in scientific research. DFP is a potent inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. As such, DFP has been used to study the role of AChE in various physiological and biochemical processes.
Mécanisme D'action
O,o-Diisopropyl cyclohexylphosphonothioate inhibits AChE by binding irreversibly to the enzyme's active site. This prevents the breakdown of acetylcholine, leading to an accumulation of the neurotransmitter at the synapse. This accumulation of acetylcholine can lead to overstimulation of the nervous system, resulting in seizures, respiratory failure, and death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of o,o-Diisopropyl cyclohexylphosphonothioate are primarily related to its inhibition of AChE. This can lead to a wide range of symptoms, including muscle weakness, respiratory distress, seizures, and death. o,o-Diisopropyl cyclohexylphosphonothioate has also been shown to have long-term effects on the nervous system, including cognitive impairment and increased susceptibility to neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of o,o-Diisopropyl cyclohexylphosphonothioate is its potency as an AChE inhibitor. This makes it a useful tool for studying the role of AChE in various physiological and biochemical processes. However, the irreversible nature of o,o-Diisopropyl cyclohexylphosphonothioate's inhibition of AChE can make it difficult to use in certain experiments. Additionally, the toxicity of o,o-Diisopropyl cyclohexylphosphonothioate can make it challenging to use in vivo studies.
Orientations Futures
There are several potential future directions for research involving o,o-Diisopropyl cyclohexylphosphonothioate. One area of interest is the development of new antidotes for nerve agent exposure that are more effective than current treatments. Another potential direction is the use of o,o-Diisopropyl cyclohexylphosphonothioate in the study of neurodegenerative disorders, particularly those related to AChE dysfunction. Finally, there is potential for the development of new chemical tools based on o,o-Diisopropyl cyclohexylphosphonothioate that can be used to study other enzymes and biochemical processes.
Méthodes De Synthèse
O,o-Diisopropyl cyclohexylphosphonothioate can be synthesized through a multi-step process involving the reaction of cyclohexylamine with phosphorus trichloride to form cyclohexylphosphonochloridate. This intermediate is then reacted with diisopropylamine and sulfur to form o,o-Diisopropyl cyclohexylphosphonothioate.
Applications De Recherche Scientifique
O,o-Diisopropyl cyclohexylphosphonothioate has been used extensively in scientific research to study the role of AChE in various physiological and biochemical processes. One of the primary applications of o,o-Diisopropyl cyclohexylphosphonothioate has been in the study of nerve agent toxicity and the development of antidotes for nerve agent exposure. o,o-Diisopropyl cyclohexylphosphonothioate has also been used to study the role of AChE in Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
Numéro CAS |
182292-84-8 |
|---|---|
Nom du produit |
o,o-Diisopropyl cyclohexylphosphonothioate |
Formule moléculaire |
C12H25O2PS |
Poids moléculaire |
264.37 g/mol |
Nom IUPAC |
cyclohexyl-di(propan-2-yloxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C12H25O2PS/c1-10(2)13-15(16,14-11(3)4)12-8-6-5-7-9-12/h10-12H,5-9H2,1-4H3 |
Clé InChI |
HYFBMIXKRAQNHM-UHFFFAOYSA-N |
SMILES |
CC(C)OP(=S)(C1CCCCC1)OC(C)C |
SMILES canonique |
CC(C)OP(=S)(C1CCCCC1)OC(C)C |
Synonymes |
o,o-Diisopropyl cyclohexylphosphonothioate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



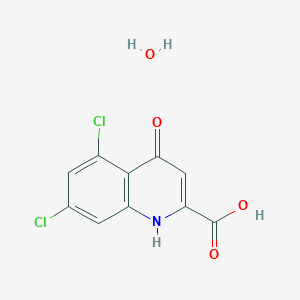
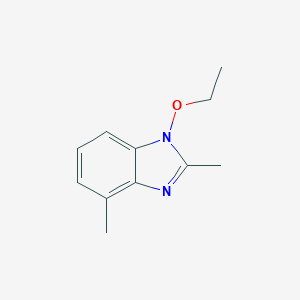

![1,3-Dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one](/img/structure/B64922.png)
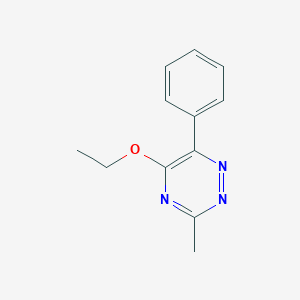
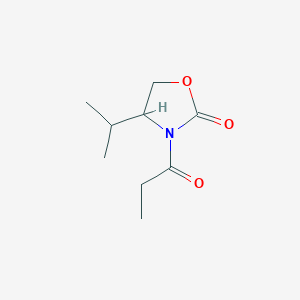
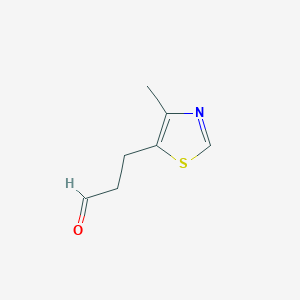

![1,3-Dimethyl-2,4-dihydroimidazo[4,5-c]pyrazol-5-one](/img/structure/B64935.png)
![1-Chloro-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one](/img/structure/B64941.png)
